molecular formula C5H11NO B1582161 N-tert-Butylformamide CAS No. 2425-74-3

N-tert-Butylformamide

Cat. No.: B1582161
CAS No.: 2425-74-3
M. Wt: 101.15 g/mol
InChI Key: SDLAKRCBYGZJRW-UHFFFAOYSA-N
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Description

Contextualization of Formamides within Contemporary Chemical Science

Formamides, characterized by the -NHCHO functional group, are a pivotal class of compounds in modern chemistry. acs.orgwikipedia.org The simplest formamide (B127407), HCONH2, is recognized for its role as a versatile solvent, a reagent in the synthesis of various organic molecules, and its intriguing connection to prebiotic chemistry. acs.orgwikipedia.orgtorvergata.itnih.gov Formamides are integral to the synthesis of pharmaceuticals, herbicides, and pesticides. wikipedia.org Their ability to act as both hydrogen bond donors and acceptors imparts unique solvation properties, making them valuable in a wide range of chemical transformations. solubilityofthings.com The study of formamides extends to understanding fundamental chemical principles, such as cis/trans isomerism around the C-N amide bond, which is a critical feature in peptide and protein structures. scispace.comnih.gov

Historical Trajectory and Academic Milestones in N-tert-Butylformamide Investigations

The investigation of this compound is intertwined with the broader exploration of amides and their reactions. A significant method for its synthesis involves the Ritter reaction, where isobutylene (B52900) reacts with hydrogen cyanide in the presence of a strong acid like sulfuric acid. guidechem.com This reaction, which generates a tertiary carbocation from the alkene, is a classic example of C-N bond formation.

Early research often focused on its fundamental properties and reactivity. For instance, studies have detailed its synthesis from tert-butylamine (B42293) and ethyl formate (B1220265). researchgate.net Over the years, research has evolved to explore its more nuanced applications. A notable area of investigation has been its ability to function as a medium for the self-assembly of non-aqueous amphiphiles, where it forms nanostructures due to the segregation of its polar and non-polar domains. chemicalbook.comchemdad.com Furthermore, its behavior in the presence of various solvents and its participation in hydrogen bonding have been the subject of detailed spectroscopic studies, providing insights into intermolecular interactions. researchgate.netresearchgate.net

Scholarly Significance and Research Impetus for this compound Studies

The academic interest in this compound stems from its versatile nature. It serves as a valuable intermediate in the synthesis of other chemicals, including lubricating oil additives. nih.gov Its role as a solvent is also significant, particularly in organic reactions where its moderate polarity and hydrogen bonding capabilities are advantageous. solubilityofthings.comcymitquimica.com

A key driver for its study is its utility in organic synthesis. For example, it has been employed in Goldberg reactions for the preparation of 2-N-substituted aminopyridines, highlighting its role as a reagent in cross-coupling reactions. mdpi.com The steric hindrance provided by the tert-butyl group can influence reaction selectivity and outcomes, making it a useful tool for synthetic chemists. mdpi.com Furthermore, the study of its conformational equilibrium (cis/trans isomers) provides valuable data for understanding the more complex structures of peptides and proteins. nih.gov Its use in investigating solvent polarity and intermolecular forces further underscores its importance as a model compound in physical organic chemistry. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butylformamide
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InChI

InChI=1S/C5H11NO/c1-5(2,3)6-4-7/h4H,1-3H3,(H,6,7)
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InChI Key

SDLAKRCBYGZJRW-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)NC=O
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Molecular Formula

C5H11NO
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DSSTOX Substance ID

DTXSID2062408
Record name Formamide, N-(1,1-dimethylethyl)-
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Molecular Weight

101.15 g/mol
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Physical Description

mp = 16 deg C; [ChemIDplus] Colorless liquid; [HSDB] Colorless liquid; mp = 14-17 deg C; [Alfa Aesar MSDS]
Record name N-t-Butylformamide
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Solubility

Sol in water and common hydrocarbon solvents.
Record name N-T-BUTYLFORMAMIDE
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Vapor Pressure

0.27 [mmHg], 0.27 mm Hg @ 25 °C
Record name N-t-Butylformamide
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Color/Form

Colorless liquid

CAS No.

2425-74-3
Record name N-(1,1-Dimethylethyl)formamide
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Record name N-(1,1-dimethylethyl)formamide
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Synthetic Methodologies and Advanced Preparative Chemistry of N Tert Butylformamide

Established Synthetic Routes and Mechanistic Pathways for N-tert-Butylformamide Formation

Formylation Reactions Employing this compound Precursors

The synthesis of this compound can be achieved through the formylation of tert-butylamine (B42293). One common method involves the reaction of tert-butylamine with a formylating agent. For instance, the reaction of tert-butylamine with formic acid is a direct approach to producing this compound. guidechem.com Another established route is the Ritter reaction, where isobutylene (B52900) reacts with hydrogen cyanide in the presence of an acid catalyst to form this compound. guidechem.comsciencemadness.orgsmolecule.com This reaction proceeds through the formation of a stable tert-butyl carbocation from isobutylene, which is then attacked by the nitrogen atom of the nitrile. Subsequent hydrolysis of the intermediate nitrilium ion leads to the desired this compound.

The reaction between isobutylene, sulfuric acid, and hydrogen cyanide first yields tert-butylformamide, which is then hydrolyzed to produce tert-butylamine. guidechem.com

The mechanism of formylation of amines generally involves the nucleophilic attack of the amine on the formylating agent. In the case of formic acid, the reaction likely proceeds through a tetrahedral intermediate which then eliminates water to form the amide. The use of dehydrating agents can facilitate this process.

Amination Strategies in this compound Synthesis

Amination strategies provide an alternative pathway to this compound. A notable example is the direct amination of isobutylene with ammonia (B1221849), often facilitated by zeolite catalysts. smolecule.com This method, however, primarily yields tert-butylamine, which would then need to be formylated. smolecule.com

A more direct amination approach for formamide (B127407) synthesis involves the reaction of a formate (B1220265) with an amine. For instance, the reaction of triethylammonium (B8662869) formate with n-butylamine has been shown to produce N-butylformamide. acs.org This suggests that a similar reaction with tert-butylamine could yield this compound. The process involves an initial base exchange followed by heating to drive the condensation reaction. acs.org

Catalytic Systems for the Efficient Synthesis of this compound

Various catalytic systems have been developed to enhance the efficiency of this compound synthesis. For the formylation of amines with carbon dioxide and hydrogen, ruthenium-based catalysts have shown significant activity. A ruthenium catalyst supported on a metal-organic framework (MOF), Ru/MFM-300(Cr), has been used for the direct synthesis of N-formamides from carbonyl compounds, CO2, and H2. nih.gov

Copper-catalyzed Goldberg reactions have been employed for the synthesis of N-substituted aminopyridines from formamides, indicating the utility of copper catalysts in reactions involving formamides. mdpi.comresearchgate.netsemanticscholar.org While not a direct synthesis of this compound, this demonstrates the catalytic activation of the formamide C-N bond.

Furthermore, the amidation of carbon dioxide using a ruthenium complex, [RuCl(dppe)2][OTf], in the presence of tert-butyl amine-borane (TBAB) as a hydrogen source, has been shown to produce this compound. researchgate.netchemrxiv.org This reaction proceeds under ambient conditions and represents a transfer hydrogenation approach to CO2 amidation. researchgate.netchemrxiv.org

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Reduced-Solvent Methodologies for this compound

In line with green chemistry principles, efforts have been made to develop solvent-free or reduced-solvent syntheses of this compound. One such approach involves the reaction of a halogenated compound with formamide under solvent-free conditions, which has been reported to have high yields and convenient work-up. google.com

The use of microwave irradiation has also been explored to facilitate metal-free, chemoselective N-formylation of amines. thieme-connect.comthieme-connect.com While a solvent such as THF was used in the reported procedure, microwave-assisted synthesis often allows for shorter reaction times and can sometimes be performed with reduced solvent volumes. thieme-connect.comthieme-connect.com

Atom Economy and Sustainability Metrics in this compound Synthesis

Atom economy is a key metric in assessing the sustainability of a chemical process. The direct formylation of tert-butylamine with formic acid, where the only byproduct is water, exhibits high atom economy. Similarly, the synthesis from carbon dioxide, hydrogen, and tert-butylamine is highly atom-economical.

Below is a table summarizing various synthetic methods for this compound and related formamides, highlighting key parameters and findings.

PrecursorsCatalyst/ReagentSolventConditionsProductYield (%)Reference
tert-Butylamine, Formic AcidNoneNone-This compound- guidechem.com
Isobutylene, Hydrogen CyanideAcid Catalyst--This compound- guidechem.comsciencemadness.orgsmolecule.com
Triethylammonium Formate, n-ButylamineNoneNone140 °CN-Butylformamide>95 acs.org
Carbonyl Compounds, CO2, H2Ru/MFM-300(Cr)NH3/MeOH160 °C, 3 MPa CO2, 4 MPa H2N-Formamides- nih.gov
tert-Butylamine, CO2, tert-Butyl Amine-Borane[RuCl(dppe)2][OTf]-AmbientThis compound- researchgate.netchemrxiv.org
Halide, FormamideNone or CatalystSolvent-free3-10 h refluxN-FormamidesHigh google.com
Amines, CO2Sodium BorohydrideDMFRoom TemperatureN-Formamides- scispace.com
tert-Butylamine, 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium IodideNoneTHF70 °C, 20 min, MWThis compound53 thieme-connect.comthieme-connect.com

Biocatalytic and Chemoenzymatic Approaches to this compound Production

The pursuit of greener and more sustainable chemical manufacturing has spurred interest in biocatalytic methods for amide bond formation. Enzymes, operating under mild aqueous conditions, offer high selectivity and reduce the need for harsh reagents and protecting group strategies common in traditional chemical synthesis. Current time information in Chatham County, US.chemistryviews.org

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are well-established biocatalysts for amidation reactions. mdpi.com These enzymes can catalyze the direct condensation of a carboxylic acid, such as formic acid, with an amine like tert-butylamine. Current time information in Chatham County, US.mdpi.com The reaction proceeds through an acyl-enzyme intermediate, and using amines as nucleophiles in anhydrous or near-anhydrous organic media is a common strategy. mdpi.com The synthesis of primary amides has been demonstrated through lipase-catalyzed amidation using ammonium (B1175870) salts as the ammonia source, a principle extensible to primary amines like tert-butylamine. nih.gov

Another significant class of enzymes for this purpose is the ATP-dependent amide bond synthetases (ABSs). chemistryviews.orgchinesechemsoc.org These enzymes facilitate the direct coupling of a carboxylic acid and an amine by activating the acid via an acyl-adenylate intermediate, a reaction driven by the hydrolysis of ATP. chemistryviews.orgbeilstein-journals.org This approach avoids the formation of ester intermediates, which can be a competing pathway in lipase-catalyzed reactions when multifunctional substrates are used. tcichemicals.com

More recently, the direct use of carbon dioxide as a C1 source for the N-formylation of amines has been developed. One such system uses a potassium carbonate (K₂CO₃) catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as the reductant to produce N-substituted formamides, including N-(tert-butyl)formamide. rsc.org This method, however, may require higher CO₂ pressure and larger amounts of reductant and catalyst compared to other systems. rsc.org

Catalyst SystemSubstratesKey FeaturesReference
Lipases (e.g., Candida antarctica lipase B)Formic acid/ester + tert-ButylamineHigh catalytic activity in organic solvents; direct amidation without prior acid activation. nih.govCurrent time information in Chatham County, US.mdpi.com
Amide Bond Synthetases (ABSs)Formic acid + tert-ButylamineATP-dependent direct coupling; high selectivity and avoids ester side-products. chemistryviews.orgchinesechemsoc.orgtcichemicals.com
K₂CO₃ / PMHSCO₂ + tert-ButylamineUtilizes CO₂ as a renewable C1 source for N-formylation. rsc.org

Derivatization and Functionalization Strategies for this compound Scaffolds

The this compound scaffold can be modified at several positions, including the amide nitrogen and the C-H bonds of both the formyl and tert-butyl groups, leading to a diverse range of more complex molecules.

The hydrogen atom on the amide nitrogen of this compound can be substituted with various alkyl or aryl groups. The Goldberg reaction, a copper-catalyzed N-arylation, has been successfully applied to this compound. In a reaction with 2-bromopyridine (B144113) using a copper iodide (CuI) and 1,10-phenanthroline (B135089) (phen) catalyst system, the corresponding N-arylated product was formed. mdpi.com Due to the steric hindrance of the tert-butyl group, this reaction required a longer duration (48 hours) compared to less hindered formamides. The resulting N-(tert-butyl)-N-(pyridin-2-yl)formamide could then be hydrolyzed to yield 2-(tert-butylamino)pyridine. mdpi.com

N-alkylation of amides can also be achieved using alcohols as alkylating agents in the presence of a ruthenium catalyst, such as RuCl₂(PPh₃)₃. oup.com While this method is general for many amides, formamide itself has been noted to undergo reactions with butanol to yield both N-butylformamide and N,N-dibutylformamide. oup.com A specific synthesis for N-tertiary butyl-N-methyl formamide involves the reaction of methyl tertiary butyl amine with methyl formate at 125°C. google.com

Reaction TypeReagents & ConditionsProduct TypeReference
N-Arylation (Goldberg Reaction)2-Bromopyridine, CuI, 1,10-phenanthroline, K₃PO₄, Toluene (B28343), 48h refluxN-Aryl-N-tert-butylformamide mdpi.com
N-AlkylationAlcohols, RuCl₂(PPh₃)₃, 180°CN-Alkyl-N-tert-butylformamide oup.com
N-MethylationMethyl tertiary butyl amine + Methyl formate, 125°CN-tert-Butyl-N-methylformamide google.com

Direct C-H functionalization offers an atom-economical route to modify the this compound structure without pre-functionalization. Both the formyl C(sp²)-H bond and the C(sp³)-H bonds of the alkyl substituent are potential sites for activation.

The formyl C-H bond can be targeted for functionalization. For instance, this compound has been used as a reagent in a radical-mediated C-3 formamidation of 4-arylcoumarins. researchgate.net This reaction, initiated by tert-butyl peroxybenzoate (TBPB), proceeds in good yield (65%) without a metal catalyst. researchgate.net Copper-catalyzed amidation of the formyl C-H bond in N,N-dialkylformamides has also been reported, representing a viable pathway for derivatives of this compound. beilstein-journals.org

More challenging is the activation of the strong C(sp³)-H bonds. Nickel-catalyzed C(sp³)-H activation has been developed for the annulation of formamides with alkynes to produce nitrogen-containing heterocycles. chemistryviews.org A Ni-Al bimetallic catalyst system has been shown to activate even sterically hindered tertiary C(sp³)-H bonds for dual C-H annulation with alkynes, yielding δ-lactams with a quaternary carbon center. chinesechemsoc.orgchinesechemsoc.org While these examples often use a protecting group on the formamide nitrogen, they establish a proof-of-concept for the functionalization of the N-alkyl group in formamide derivatives. chinesechemsoc.orgchinesechemsoc.org

Functionalization SiteMethodKey FeaturesReference
Formyl C(sp²)-HRadical formamidation of 4-arylcoumarins with TBPBMetal-free C-C bond formation; this compound acts as the formamidation agent. researchgate.net
Formyl C(sp²)-HCopper-catalyzed C-H amidationDirect formation of an imide-like structure from the formyl group. beilstein-journals.org
Alkyl C(sp³)-HNi-Al bimetal-catalyzed dual C-H annulation with alkynesActivates tertiary C-H bonds to form δ-lactams with quaternary carbons. chinesechemsoc.orgchinesechemsoc.org

The this compound unit can be incorporated into more complex structures or serve as a precursor to different functional groups entirely.

The bulky N-tert-butyl group plays a crucial role in directing the synthesis of macrocycles. In the formation of urea (B33335) macrocycles, the N-tert-butyl group was found to kinetically promote cyclization by favoring a cis-conformation and thermodynamically stabilize the macrocyclic product, leading to near-quantitative yields even at high concentrations. nih.gov This principle of using a sterically demanding group to favor macrocyclization over intermolecular polymerization is a powerful strategy applicable to systems involving formamide moieties.

This compound can also act as a ligand in coordination chemistry. It reacts with tetrakis(dimethylamido)zirconium in refluxing toluene to form tetrakis(N-tert-butylformamido)zirconium. researchgate.net This complex, however, was obtained in a very low yield (1%) and decomposed upon attempted sublimation, unlike other more stable amidate complexes. researchgate.net

Furthermore, this compound can be transformed into other valuable chemical structures. A patented process describes the gas-phase reaction of this compound with an acylating agent like pivalic anhydride (B1165640) at high temperatures (420°C) to produce pivalonitrile in high yield and selectivity. google.com This reaction represents a dehydration and rearrangement to form a nitrile, demonstrating a significant structural transformation. google.com

Architecture TypeSynthetic StrategyRole of this compoundReference
MacrocyclesBulky substituent-directed cyclizationThe tert-butyl group can favor intramolecular cyclization over polymerization (by analogy). nih.gov
Coordination ComplexesReaction with metal amidesActs as a ligand (amidate) to form complexes like tetrakis(N-tert-butylformamido)zirconium. researchgate.net
NitrilesGas-phase reaction with acylating agentsServes as the starting material for the synthesis of pivalonitrile. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a powerful tool for the detailed investigation of this compound's structure and behavior in solution. azom.com It allows for the observation of distinct isomers arising from restricted rotation around the carbon-nitrogen (C-N) amide bond and provides quantitative data on the energy barriers associated with these dynamic processes. azom.comnih.gov

Multi-Dimensional NMR Techniques Applied to this compound Systems

While one-dimensional (1D) NMR provides initial data, multi-dimensional NMR techniques such as COSY, HMQC, and HMBC are crucial for the unambiguous assignment of signals, especially in complex systems or when studying intermolecular interactions. nih.govresearchgate.net These techniques help in correlating coupled nuclei and establishing through-bond and through-space connectivities, which is essential for a complete structural characterization of the cis and trans isomers of this compound. nih.govresearchgate.net For instance, Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity of specific protons, thereby validating the assignment of cis and trans conformations. nih.govresearchgate.net

Dynamic NMR Studies of Restricted Rotation and Isomerism in this compound

The partial double bond character of the C-N amide bond in this compound restricts free rotation, leading to the existence of cis and trans isomers, which can be distinctly observed by NMR at room temperature. azom.commdpi.comnanalysis.com Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are employed to study the kinetics of this rotational process. nih.govmdpi.com

As the temperature increases, the rate of interconversion between the cis and trans isomers accelerates. azom.com This leads to a broadening of the separate signals for each isomer, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). mdpi.com By analyzing the line shape changes and determining the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.com

In deuterated chloroform (B151607) (CDCl3), the 1H NMR spectrum of this compound shows a mixture of isomers due to this hindered rotation. chemicalbook.com The formyl protons of the cis and trans isomers can be observed, often with distinct coupling constants. nih.govmdpi.com Studies on a series of N-monoalkyl substituted formamides have shown that the cis isomer often predominates. nih.govmdpi.com

Table 1: Representative 1H NMR Data for this compound Isomers

Isomer Formyl Proton (CHO) Signal N-H Proton Signal tert-Butyl Proton Signal
cis Doublet (J ≈ 0.3-2 Hz) nih.govmdpi.com Broad singlet Singlet
trans Doublet (J ≈ 12 Hz) nih.govmdpi.com Broad singlet Singlet

Note: Chemical shifts are solvent and concentration-dependent. The coupling constants (J) are given in Hertz (Hz).

Isotopic Labeling Strategies in this compound NMR Research

Isotopic labeling, such as the substitution of ¹⁴N with ¹⁵N or ¹²C with ¹³C, can be a powerful strategy in NMR research on this compound. While specific studies focusing solely on isotopic labeling of this compound are not extensively detailed in the provided results, the principles of this technique are widely applicable. For instance, ¹⁵N labeling would eliminate the quadrupolar broadening effect of ¹⁴N, resulting in sharper signals for the amide proton and allowing for more precise measurement of coupling constants. rsc.org ¹³C labeling of the carbonyl carbon can be used to study the electronic environment and hybridization changes during rotation and intermolecular interactions. rsc.org Isotope labeling experiments, including with ¹⁸O, have been used in related formamide systems to investigate reaction mechanisms, such as in the formation of formamides from amines. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a complementary tool to NMR for studying this compound. It provides a "molecular fingerprint" based on the vibrational modes of the molecule and is particularly sensitive to changes in bond strength and intermolecular interactions, such as hydrogen bonding. mdpi.com

Characteristic Vibrational Modes and Band Assignments of this compound

The IR and Raman spectra of this compound are characterized by several key vibrational modes. The most prominent of these are the N-H stretching, C=O (carbonyl) stretching, and various bending and deformation modes. The exact frequencies of these modes can be influenced by the physical state (e.g., pure liquid, solution) and the solvent environment. liv.ac.uk

The C=O stretching vibration is particularly sensitive to the molecular environment and hydrogen bonding. liv.ac.uk In a non-polar solvent like carbon tetrachloride, the monomeric form of this compound will exhibit a C=O stretching frequency that is different from the self-associated (dimeric or polymeric) forms.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Description
N-H Stretch ~3300-3450 Sensitive to hydrogen bonding; free N-H appears at higher frequencies. capes.gov.br
C-H Stretch ~2850-3000 Associated with the tert-butyl group. researchgate.net
C=O Stretch (Amide I) ~1660-1700 Very strong absorption; position is highly sensitive to environment and H-bonding. liv.ac.ukresearchgate.net
N-H Bend (Amide II) ~1500-1550 Involves coupling of N-H bending and C-N stretching.

Note: These are approximate ranges and can vary based on experimental conditions.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, C-H stretching and skeletal vibrations of the tert-butyl group are often more pronounced. s-a-s.orgresearchgate.net

Probing Intermolecular Interactions of this compound via Vibrational Spectroscopy

Vibrational spectroscopy is an excellent method for studying the intermolecular interactions of this compound, primarily the hydrogen bonds it forms as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). capes.gov.brresearchgate.net

When this compound forms a hydrogen bond with a proton acceptor, such as an ether, the N-H stretching frequency shifts to a lower wavenumber (a red-shift). researchgate.netresearchgate.net The magnitude of this shift is indicative of the strength of the hydrogen bond. researchgate.net Similarly, the C=O stretching frequency is also affected by hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond weakens slightly, resulting in a red-shift of its stretching frequency. liv.ac.ukresearchgate.net

Infrared studies have been conducted on this compound in the presence of various ethers and aromatic hydrocarbons to characterize the N-H···O and N-H···π hydrogen-bonded complexes. capes.gov.brresearchgate.net By analyzing the changes in the N-H and C=O stretching bands, researchers can determine thermodynamic properties, such as the equilibrium constants for the formation of 1:1 complexes. capes.gov.brresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Carbon tetrachloride
Deuterated chloroform
Ether

Mass Spectrometry for Reaction Monitoring and Structural Characterization

Mass spectrometry serves as a critical tool for the elucidation of the structure of this compound and for monitoring its role in chemical reactions. The technique provides insights into the compound's molecular weight and fragmentation behavior, which are essential for its identification and for tracking its transformation in a reaction mixture.

Ionization Techniques and Fragmentation Pathways of this compound

The mass spectrometric analysis of this compound, typically employing a hard ionization technique like Electron Ionization (EI), results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. acdlabs.com The molecular ion peak for this compound (C₅H₁₁NO) is observed at a mass-to-charge ratio (m/z) of 101.15.

The fragmentation of this compound is dominated by cleavages adjacent to the carbonyl group and within the bulky tert-butyl group. libretexts.orgresearchgate.net A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable cation at m/z 86. Another significant fragmentation is the alpha-cleavage, leading to the formation of the tert-butyl cation at m/z 57. The McLafferty rearrangement is also a possible pathway for primary amides, which can lead to specific fragmentation patterns. libretexts.org In the analysis of larger molecules containing this moiety, such as the antiviral drug Indinavir, the neutral loss of this compound (101.15 Da) is a noted fragmentation pathway in tandem mass spectrometry. nih.govresearchgate.net

Table 1: Characteristic Mass Fragments of this compound in EI-MS

m/z ValueProposed FragmentFormulaNotes
101[C₅H₁₁NO]⁺C₅H₁₁NOMolecular Ion (M⁺)
86[M - CH₃]⁺C₄H₈NOLoss of a methyl radical
58[C₃H₈N]⁺C₃H₈NResulting from cleavage and rearrangement
57[C₄H₉]⁺C₄H₉tert-Butyl cation
41[C₃H₅]⁺C₃H₅Allyl cation, from further fragmentation

Data compiled from NIST Mass Spectrometry Data Center and general fragmentation principles. libretexts.orgnih.gov

High-Resolution Mass Spectrometry in this compound Reaction Profiling

High-Resolution Mass Spectrometry (HRMS) is instrumental in the study of reactions involving this compound, providing highly accurate mass measurements that allow for the determination of elemental compositions for reactants, intermediates, and products. This capability is crucial for distinguishing between isobaric species—compounds that have the same nominal mass but different elemental formulas.

In practice, HRMS has been employed to characterize the products of reactions where this compound is used as a reactant. For example, in the synthesis of phenanthridine-6-carboxamides, HRMS is used to confirm the structure of the final products derived from aryl isonitriles and various formamides, including this compound. researchgate.net Similarly, in studies involving the formyloxylation of α-chloro-N-arylacetamides, high-resolution mass spectra are obtained to verify the chemical structures of the resulting compounds. rsc.org Techniques such as HPLC-HRMS are also used to identify N-alkylamides, including derivatives related to this compound, in complex mixtures such as the degradation products of ionic liquids. mdpi.com

X-ray Diffraction and Solid-State Structural Investigations of this compound Crystalline Forms

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state properties of this compound.

Crystal Structure Analysis of this compound and Its Cocrystals

While the crystal structure of pure this compound is not extensively detailed in the search results, its ability to form crystalline complexes and cocrystals is well-documented. massey.ac.nzresearchgate.net A notable example is the structure of tris(this compound)dichlorodioxouranium(VI), which has been characterized by single-crystal X-ray diffraction. iucr.org

In this complex, the this compound molecules act as ligands, coordinating to the uranium center. The analysis revealed a molecular structure with a pentagonal bipyramidal geometry around the uranium atom. iucr.org The crystal system and unit cell parameters provide a foundational description of its solid-state packing.

Table 2: Crystallographic Data for tris(this compound)dichlorodioxouranium(VI)

ParameterValue
Formula[UO₂Cl₂{(CH₃)₃CNHCHO}₃]
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.793 (3)
b (Å)18.306 (6)
c (Å)21.275 (5)
V (ų)4983 (4)
Z8

Data sourced from Charpin et al. (1988). iucr.org

Supramolecular Assembly and Hydrogen Bonding Networks in Solid this compound

The solid-state structure of this compound and its derivatives is significantly influenced by supramolecular interactions, particularly hydrogen bonding. The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction is a recurring motif in the crystal structures of related formamides. iucr.org

Synthesis and Manufacturing

The primary industrial synthesis of N-tert-Butylformamide is achieved through the Ritter reaction. guidechem.com In this process, isobutylene (B52900) is reacted with hydrogen cyanide in the presence of sulfuric acid. guidechem.comnih.gov An alternative laboratory-scale preparation involves the reaction of t-butylamine with ethyl formate (B1220265). researchgate.net Purification can be carried out by distillation or by recrystallization from diethyl ether at low temperatures if hydrolysis is a concern. chemicalbook.comchemdad.com

Computational Chemistry and Theoretical Investigations of N Tert Butylformamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of N-tert-Butylformamide at the atomic level. These methods provide a detailed picture of electron distribution, molecular geometry, and the energetic landscape of the molecule.

Density Functional Theory (DFT) has been a primary method for investigating this compound. Studies have utilized functionals such as B3LYP with large basis sets like 6-311++G** to analyze the cis/trans conformational equilibrium. acs.orgnih.gov These calculations have been instrumental in confirming the stability order of the isomers in different solvents. acs.orgnih.gov For instance, DFT calculations corroborated experimental findings that the relative stability of conformers changes significantly between aqueous and chloroform (B151607) solutions. acs.orgnih.gov

Further DFT studies have explored intermolecular interactions. Using a combination of the BLYP functional with D3 dispersion corrections and Density-Corrected Potentials (DCP), the interaction energy between this compound and methane (B114726) has been calculated. canada.ca This approach, specifically BLYP-D3-DCP/6-31+G(2d,2p), is designed to improve the accuracy of both noncovalent and covalent interaction energy predictions, highlighting the importance of including dispersion forces in theoretical treatments of such systems. canada.ca

For higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been applied to this compound. Calculations at the Møller-Plesset perturbation theory level (MP2) with the 6-311++G** basis set have been performed to study the energetics of its conformations. acs.orgnih.gov

While these high-level calculations successfully confirm the stability orders of the isomers, research has shown that the absolute energy values, particularly for a sterically hindered molecule like this compound, can deviate from experimental results. acs.orgnih.gov A significant finding is that the inclusion of explicit solvent effects is crucial. For example, modeling a "supermolecule" of this compound complexed with a water molecule (TBF·H₂O) within a Polarizable Continuum Model (PCM) greatly improves the agreement between theoretical predictions and experimental thermodynamic data for the isomers. acs.orgnih.gov However, it is also noted that high-quality ab initio calculations for determining properties like the rotational barrier of the amide bond are computationally very demanding for a molecule of this size. ut.ee

The conformational flexibility of this compound, centered around the C-N amide bond, gives rise to cis and trans isomers. Computational models have been essential in quantifying the energetic differences between these conformers. Combined experimental and computational studies have revealed a nuanced balance of enthalpy and entropy. In the sterically hindered this compound, the trans isomer is enthalpically disfavored but entropically favored. acs.orgnih.gov

A potential energy curve for the rotation around the amide bond has been calculated using the semi-empirical Austin Model 1 (AM1) method. ut.ee While less accurate than DFT or ab initio methods, these calculations provide a valuable qualitative model of the energy profile, showing two distinct minima corresponding to the conformational isomers. ut.ee

Tautomerism, the migration of a proton to form a structural isomer (in this case, the imidic acid or enol tautomer), is a known phenomenon in amides. However, specific high-level computational studies detailing the energetics of tautomerism for this compound itself are not prominent in the surveyed literature, with research often focusing on the more dominant cis/trans conformational isomerism.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical and computational chemistry serve as powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By employing various computational methods, researchers can calculate spectroscopic parameters, providing valuable insights that complement and guide experimental work.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational models, particularly those based on Density Functional Theory (DFT), are frequently used to predict NMR chemical shifts and coupling constants.

The calculation of NMR parameters typically involves computing the isotropic magnetic shielding tensor for the molecule of interest and referencing it against a standard compound, commonly tetramethylsilane (B1202638) (TMS). idc-online.com However, studies have shown that using a multi-reference approach, where different standards are used for different types of atoms (e.g., methanol (B129727) for sp³ carbons and benzene (B151609) for sp² and sp carbons), can significantly improve the accuracy of predicted chemical shifts. idc-online.com For this compound, which contains both sp³ (tert-butyl group) and sp² (formyl group) hybridized carbon atoms, such an approach would be beneficial.

Due to hindered rotation around the C-N bond, this compound exists as a mixture of cis and trans isomers, which can be distinguished by NMR. chemicalbook.com Quantum chemical calculations can be used to predict the relative stabilities and NMR spectra of these isomers. acs.org For instance, B3LYP/6-311++G** and MP2/6-311++G** level calculations have been used to study the conformational equilibrium of this compound in different solvents. acs.org These calculations can predict the chemical shifts for the protons and carbons in each isomer.

Experimentally observed ¹H NMR chemical shifts for this compound in CDCl₃ show distinct signals for the two isomers. chemicalbook.com Computational methods can reproduce these shifts with varying degrees of accuracy depending on the level of theory and the inclusion of solvent effects.

Spin-spin coupling constants (J-couplings) are also amenable to computational prediction. scispace.comyoutube.com These calculations can provide detailed information about the connectivity and dihedral angles within the molecule. For peptides and amides, DFT calculations have been shown to accurately predict ³J, ²J, and ¹J coupling constants, which are sensitive to the backbone dihedral angles. nih.goveurocarb2025.com For this compound, calculating the coupling constants between the formyl proton and the nitrogen atom, as well as long-range couplings, can help in confirming the conformational assignments.

Table 1: Experimental ¹H NMR Chemical Shifts for this compound Isomers in CDCl₃

Assign. Shift (ppm)
A 8.244
B 8.006
C 7.51
D 6.83
1.368
1.343

Source: ChemicalBook chemicalbook.com Note: The table reflects a mixture of isomers due to hindered C-N rotation. chemicalbook.com

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations. Theoretical simulations are instrumental in assigning the observed vibrational bands. The vibrational spectra of this compound have been studied, with a focus on the N-H and C=O stretching frequencies, which are sensitive to hydrogen bonding and solvent effects. researchgate.netresearchgate.netcapes.gov.br

Computational studies can model these effects. For example, IR spectroscopic investigations of this compound in the presence of ethers as electron donors have been performed to understand the N-H⋯O interactions. researchgate.netresearchgate.net The frequency shifts of the carbonyl stretching vibration (ν(C=O)) can be correlated with solvent parameters. researchgate.net

Electronic spectra, obtained through UV-Vis spectroscopy, provide information about the electronic transitions within a molecule. Theoretical methods like Time-Dependent DFT (TD-DFT) can be used to predict the wavelengths and oscillator strengths of these transitions. For amides, group dipole interaction theory has been used to calculate π–π* transition wavelengths and oscillator strengths. aip.org Such calculations for this compound would help in understanding its electronic structure and photochemical behavior.

Table 2: Key Vibrational Frequencies of Amides

Vibration Typical Frequency Range (cm⁻¹) Notes
N-H Stretch 3100-3500 Sensitive to hydrogen bonding.
C=O Stretch (Amide I) 1630-1680 Position depends on conformation and environment.
N-H Bend (Amide II) 1510-1570 Coupled with C-N stretching.

Note: These are general ranges for secondary amides and can vary for this compound.

Reaction Mechanism Elucidation via Computational Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), identifying transition states, and calculating reaction rates, theoretical models provide deep insights into how reactions involving this compound proceed.

Transition state theory is a cornerstone of computational reaction dynamics. It allows for the calculation of rate constants from the properties of the reactants and the transition state. For reactions involving this compound, such as its formation or decomposition, computational methods can be used to construct detailed energy profiles.

For example, the aminolysis of esters to form amides has been studied computationally. researchgate.net These studies reveal that the reaction can proceed through either a stepwise or a concerted mechanism, with the formation of tetrahedral intermediates. The energy barriers for these steps can be calculated, providing a quantitative understanding of the reaction kinetics.

The atmospheric degradation of amines, a process relevant to understanding the environmental fate of related compounds, has also been investigated using computational methods. whiterose.ac.uk For instance, the reaction of tert-butylamine (B42293) with OH radicals was studied using high-level quantum chemistry calculations (CCSD(T*)-F12a/aug-cc-pVTZ//MP2/aug-cc-pVTZ) to map the potential energy surface and identify stationary points. whiterose.ac.uk A similar approach could be applied to study the reactions of this compound in various chemical environments.

A study on the reaction of isocyanides with aromatic aldehydes proposed gas-phase energy profiles calculated at the DFT level, showing activation barriers for different mechanistic pathways. core.ac.uk Although this study did not directly involve this compound as a reactant in the main cycle, it did use it in a control experiment to rule out an alternative pathway. core.ac.uk

Computational methods are increasingly used to understand and predict the outcomes of catalytic reactions, including those involving this compound. These studies can help in designing more efficient and selective catalysts.

The hydrocarbamoylation of olefins with formamides, a reaction that can be catalyzed by transition metals, has been investigated. ethz.ch While early methods suffered from a lack of selectivity, newer catalytic systems have been developed. Computational studies can help to elucidate the mechanism of these reactions, for example, by evaluating different proposed catalytic cycles, such as those involving N-H insertion. ethz.ch

The hydration of isonitriles to formamides can be catalyzed by encapsulation within a supramolecular capsule. researchgate.net Computational studies can shed light on how the confined environment of the catalyst facilitates the reaction. Control experiments in such studies have utilized this compound to investigate potential side reactions or alternative mechanisms. core.ac.ukresearchgate.net

Furthermore, computational approaches are invaluable for predicting the stereoselectivity of reactions. rsc.org By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the enantiomeric or diastereomeric excess of a reaction. This is particularly relevant for the synthesis of chiral molecules where this compound or its derivatives could be used as reactants or intermediates.

Table 3: List of Compound Names

Compound Name
This compound
Tetramethylsilane (TMS)
Methanol
Benzene
N-methylformamide
tert-Butylamine
Acetone
Formaldehyde (B43269)
2-methylpropene
Acetamide
Propan-2-imine
tert-butylnitramine
tert-butylnitrosamine
tert-butylhydroxydiazene
Nitrous oxide
Diethyl ether
Diisopropyl ether
Methyl-tert-butyl ether
Dibutyl ether
Tetrahydrofuran
Tetrahydropyran
N-butylformamide
N,N-dimethylformamide
N,N-diethylformamide
N,N-di-n-propylformamide
N,N-di-n-butylformamide
Aniline
Formanilide
N-ethylpropionamide
N-(2-hydroxypropyl)acetamide
N-methylacetamide
Indinavir

Kinetic and Mechanistic Studies of N Tert Butylformamide in Chemical Transformations

Reaction Kinetics and Rate Law Determinations Involving N-tert-Butylformamide

The rate at which this compound participates in chemical reactions is governed by a range of factors, including the nature of the reactants, temperature, pressure, and solvent. Determining the rate law, which mathematically describes the reaction rate's dependence on reactant concentrations, is fundamental to elucidating the reaction mechanism.

Experimental Kinetic Investigations of this compound Reactions

While specific, comprehensive kinetic studies detailing the rate laws for a wide array of reactions involving this compound are not extensively documented in publicly available literature, the kinetic behavior of amide hydrolysis, a fundamental reaction for this class of compounds, provides a solid framework for understanding its reactivity.

Kinetic studies on the hydrolysis of other N-substituted amides, such as N-methylacetamide, reveal that the reaction is typically first-order with respect to the amide and first-order with respect to water under neutral conditions in high-temperature water. researchgate.net By analogy, the hydrolysis of this compound would likely follow a similar second-order rate law under these conditions:

Rate = k[HCONHC(CH₃)₃][H₂O]

The rate constant, k, is a proportionality constant that is specific to the reaction and the conditions under which it is carried out. Experimental determination of this constant for this compound under various conditions would require monitoring the change in concentration of the reactant or a product over time.

For acid- or base-catalyzed hydrolysis, the rate law becomes more complex, incorporating the concentration of the catalyst (H⁺ or OH⁻). For instance, in an acidic solution, the rate law for the hydrolysis of a similar amide, n-benzoyl benzamide (B126), in a dioxane-water mixture was found to be second-order. This suggests that the acid-catalyzed hydrolysis of this compound would also exhibit a dependence on the concentration of the acid catalyst.

Influence of Temperature, Pressure, and Concentration on this compound Reactivity

The reactivity of this compound is significantly influenced by external conditions such as temperature, pressure, and the concentration of reactants.

Temperature: In line with the principles of chemical kinetics, an increase in temperature generally leads to an increase in the rate of reactions involving this compound. This relationship is quantified by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). Studies on the hydrolysis of related amides have determined activation energies for acid-catalyzed, base-catalyzed, and neutral hydrolysis, indicating a strong temperature dependence. researchgate.net For example, the hydrolysis of n-benzoyl benzamide showed a clear increase in the reaction rate constant with increasing temperature. It is expected that this compound would exhibit similar behavior, with higher temperatures providing the necessary energy to overcome the activation barrier for reactions like hydrolysis.

Pressure: The effect of pressure on the reaction rates of this compound in the condensed phase is less commonly studied. For reactions in solution, changes in pressure can influence the rate if there is a significant change in volume during the formation of the transition state (the activation volume). For most common organic reactions, including amide hydrolysis, the effect of pressure is generally small unless very high pressures are applied.

Detailed Mechanistic Pathways of this compound Transformations

The versatility of this compound in chemical reactions stems from its ability to act through various mechanistic pathways, influenced by the reaction conditions and the nature of the other reactants.

Role of this compound as Nucleophile, Electrophile, or Radical Precursor

Nucleophile: The lone pair of electrons on the nitrogen atom of this compound, although delocalized by resonance with the carbonyl group, can still exhibit nucleophilic character. A prominent example of this is in the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.orgchemistrysteps.com In this reaction, a substituted amide like this compound acts as a nucleophile, attacking a reagent such as phosphorus oxychloride (POCl₃). This initial step leads to the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent is then capable of formylating electron-rich aromatic compounds. The bulky tert-butyl group on the nitrogen may influence the rate of this reaction due to steric hindrance.

Electrophile: The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by nucleophiles. This electrophilic character is central to reactions like hydrolysis, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. Protonation of the carbonyl oxygen under acidic conditions further enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water. ucalgary.ca

Radical Precursor: this compound can serve as a precursor to radicals through hydrogen atom abstraction. The formyl hydrogen (the hydrogen attached to the carbonyl carbon) and the hydrogen on the nitrogen atom can potentially be abstracted by highly reactive radical species. This would generate an N-centered or a C-centered amide radical, which could then participate in subsequent radical reactions. While this is a plausible pathway, specific studies detailing the generation and reactions of radicals derived from this compound are not widely reported.

Acid-Base Catalysis and Solvent Effects in this compound Reactions

Acid-Base Catalysis: The rates of many reactions involving this compound, particularly hydrolysis, are significantly accelerated by the presence of acids or bases.

Acid Catalysis: In acidic media, the carbonyl oxygen of this compound is protonated. ucalgary.cayoutube.com This protonation increases the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. ucalgary.ca The subsequent steps involve proton transfer and elimination of the amine, which under acidic conditions is protonated to form a non-nucleophilic ammonium (B1175870) ion, rendering the reaction essentially irreversible. youtube.com

Base Catalysis: In basic media, the hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. chemistrysteps.com This leads to the formation of a tetrahedral intermediate. The subsequent elimination of the amide anion is generally unfavorable as it is a poor leaving group. However, in the presence of a sufficient concentration of base and often with heating, the reaction can be driven towards the products, with the final step being an irreversible acid-base reaction between the carboxylic acid product and the amide anion or hydroxide. chemistrysteps.comlibretexts.org

Solvent Effects: The choice of solvent can have a profound impact on the kinetics and mechanism of reactions involving this compound. Solvents can influence reaction rates by stabilizing or destabilizing the reactants, transition states, and products.

An FTIR spectroscopic study of this compound in various ether solvents demonstrated the formation of hydrogen-bonded complexes between the N-H group of the amide and the oxygen of the ether. researchgate.net Such specific solvent-solute interactions can affect the reactivity of the amide. For reactions that proceed through charged intermediates or transition states, polar solvents are generally favored as they can stabilize these charged species. For instance, the hydrolysis of amides is influenced by the polarity of the solvent medium. Studies on the hydrolysis of related amides in mixed solvent systems, such as acetonitrile-water, have shown that changes in the solvent composition can significantly alter the reaction rate and the thermodynamic parameters of activation. researchgate.net

Stereochemical Outcomes and Enantioselectivity in this compound-Mediated Processes

There is limited specific information available in the scientific literature regarding the stereochemical outcomes and enantioselectivity in reactions directly mediated by this compound.

In general, if this compound were to react at a chiral center, the stereochemical outcome would depend on the reaction mechanism. For example, in a hypothetical SN2 reaction where the nitrogen of this compound acts as the nucleophile, an inversion of configuration at the chiral center would be expected. Conversely, if the reaction proceeds through a planar carbocation intermediate (an SN1-type mechanism), a racemic or partially racemized product would likely be formed.

The development of enantioselective transformations involving this compound would likely require the use of a chiral catalyst or a chiral auxiliary to induce facial selectivity in the attack on a prochiral substrate or to differentiate between enantiomers in a kinetic resolution. As of now, this appears to be an area with potential for future research.

Catalytic Activity and Ligand Design Incorporating this compound

The application of this compound in catalysis is primarily centered on its role as a reactant or product in specific transformations rather than as a foundational component for ligand architecture.

Homogeneous Catalysis with this compound-Derived Ligands

A comprehensive review of the scientific literature indicates a notable absence of studies focused on the design and application of ligands derived directly from the this compound scaffold for homogeneous catalysis. Research in nitrogen-containing ligands for transition metal catalysis has explored a vast array of structures, but ligands based on this specific formamide (B127407) are not prominently featured in indexed chemical literature. The electronic and steric properties of the N-tert-butyl group have been incorporated into other ligand classes, such as chiral anilines, but not originating from the formamide itself.

Heterogeneous Catalysis Utilizing this compound as a Component

In the realm of heterogeneous catalysis, this compound has been utilized as a key component, specifically as a reactant, in distinct catalytic processes. These examples highlight its reactivity under specific catalytic conditions.

One significant application involves the synthesis of this compound itself through the N-formylation of amines with carbon dioxide, utilizing a heterogeneous metal-organic framework (MOF) supported single-site cobalt catalyst (DUT-5-CoH). In this process, this compound is the target product, demonstrating the utility of heterogeneous catalysts in its formation. Research has shown this method can achieve high yields and selectivity under relatively mild conditions. For instance, using 2-methylpropan-2-amine as the starting material, a quantitative yield of this compound was achieved with high selectivity.

CatalystReactantsConditionsYield of this compoundSelectivityReference
DUT-5-CoH (0.5 mol% of Co)2-methylpropan-2-amine, Phenylsilane, CO₂10 bar CO₂, 25 °C, 20 h100%87%

Another notable heterogeneous catalytic application is the conversion of this compound into pivalonitrile. This dehydration reaction is carried out at high temperatures, often in the gas phase, using various reactor setups. For example, the pyrolysis of this compound in the presence of an acylating agent like pivalic acid anhydride (B1165640) within a heated stainless steel tube demonstrates an industrially relevant transformation. scbt.com This process achieves high conversion and selectivity for the desired nitrile product. scbt.com

Catalytic SystemReactantsTemperatureConversionSelectivity for PivalonitrileReference
Heated V4A Stainless Steel TubeThis compound, Pivalic acid anhydride420 °C94%93% scbt.com
Heated V4A Stainless Steel TubeThis compound, Acetic anhydride400 °C88%92% scbt.com

Applications of N Tert Butylformamide in Advanced Organic Synthesis and Materials Science

N-tert-Butylformamide as a Specialty Solvent in Complex Organic Reactions

The utility of a solvent in a chemical reaction is dictated by its ability to dissolve reactants, stabilize transition states, and influence reaction pathways. This compound, as a polar aprotic solvent, shares some characteristics with more common amide solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). However, the presence of a sterically demanding tert-butyl group attached to the nitrogen atom imparts distinct properties that can modulate its behavior in complex organic reactions.

The performance of this compound as a solvent is rooted in its molecular structure. Like other polar aprotic solvents, it possesses a significant dipole moment, enabling it to dissolve a wide range of organic and inorganic compounds. This is crucial for reactions involving polar or ionic intermediates, such as those found in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. whiterose.ac.uk

The bulky tert-butyl group can influence reaction environments in several ways. It can sterically hinder the solvation of certain species, which may alter the reactivity of reagents. In transition metal-catalyzed reactions, such as the Suzuki-Miyaura or Heck couplings, the solvent can sometimes coordinate with the metal center. whiterose.ac.uknih.govnih.gov The specific steric and electronic profile of this compound could, in theory, modulate the stability and reactivity of the catalytic species, potentially leading to altered or enhanced selectivity compared to less hindered amide solvents. While extensive research documenting these specific effects for this compound is not widely available, the principles of solvent-catalyst interaction suggest a basis for such potential.

Table 1: Comparison of Physical Properties of Amide Solvents This interactive table compares key physical properties of this compound with other common amide solvents.

Solvent Name Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL)
This compound C₅H₁₁NO 101.15 202 0.903
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 153 0.944
N-Methylformamide (NMF) C₂H₅NO 59.07 197 1.004
N,N-Dimethylacetamide (DMAc) C₄H₉NO 87.12 165 0.943
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO 99.13 202 1.028

The specific effects of a solvent on a reaction pathway are a consequence of its interactions with reactants, intermediates, and transition states. This compound has a secondary amide structure (N-H bond), allowing it to act as both a hydrogen bond donor and acceptor. This contrasts with tertiary amides like DMF, which can only accept hydrogen bonds. This hydrogen-bonding capability can be critical in reactions where proton transfer is involved or where stabilization of anionic species through hydrogen bonding can influence the reaction's energy profile.

Furthermore, the unique molecular structure of this compound leads to distinct solvent-solute interactions. Studies on the related compound N-tert-butyl benzamide (B126) have shown that steric effects are a primary factor in determining the position of the carbonyl group's vibrational frequency in IR spectra, indicating a significant influence on the molecule's electronic environment based on the surrounding solvent. nih.gov This suggests that the bulky tert-butyl group in this compound can create a unique solvation shell around reacting molecules, potentially altering reaction pathways and favoring specific stereochemical or regiochemical outcomes.

Role of this compound in Polymer and Materials Chemistry

The intersection of molecular structure and bulk material properties is a central theme in materials science. This compound has been investigated for its interesting behavior in the liquid state, which has implications for its use in the creation of structured materials.

The primary role of this compound in this field stems from its ability to undergo self-assembly. sigmaaldrich.com The molecule can be considered amphiphilic, possessing a polar formamide (B127407) headgroup and a non-polar tert-butyl tail. This structure drives the molecules to segregate into polar and non-polar domains in the bulk liquid, forming nanostructures analogous to those seen in amphiphile self-assembly in aqueous solutions. wikipedia.orgsigmaaldrich.comiaamonline.org This phenomenon, sometimes referred to as a "solvophobic effect" in a non-aqueous medium, demonstrates that low molecular weight amides can serve as media for creating ordered nanostructures. nih.gov

This self-organizing behavior is of interest in materials science for the potential creation of nano-structured soft materials, such as gels or liquid crystals, or for its use as a templating medium for the synthesis of other materials. The specific characteristics of the nanostructures formed can be influenced by factors such as temperature and the presence of other solutes. While its direct incorporation into polymer chains as a monomer is not a reported application, its function as a structuring solvent or a component in self-assembling systems represents its most significant contribution to materials chemistry.

Table 2: Self-Assembly Characteristics of this compound This interactive table summarizes the key features of this compound's role in materials science.

Feature Description Implication in Materials Science
Molecular Structure Amphiphilic nature with a polar formamide head and a non-polar tert-butyl tail. Drives the segregation and self-organization of molecules.
Self-Assembly Forms nanostructures in the bulk liquid state through molecular segregation. wikipedia.org Can act as a medium for non-aqueous amphiphile self-assembly. nih.gov
Nanostructure Formation Segregation into distinct polar and non-polar domains. sigmaaldrich.com Potential for creating structured soft materials or acting as a template.
Primary Application Investigated as a model for understanding solvophobic effects in polar, non-aqueous solvents. Provides fundamental insights into molecular self-organization.

Precursor for Advanced Polymeric Materials

The direct polymerization of this compound into homopolymers is not a widely documented process in mainstream polymer chemistry. The stability of the amide bond and the steric hindrance imparted by the tert-butyl group present challenges for conventional polymerization techniques. However, its structural motif can be incorporated into polymeric chains through the synthesis and subsequent polymerization of related monomers.

While direct polymerization of this compound is not prevalent, a closely related compound, N-tert-butylacrylamide (NTBA), which shares the N-tert-butyl group, is extensively used in polymer synthesis. Copolymers of NTBA with other monomers, such as octyl acrylate (B77674), have been synthesized and characterized for various applications. For instance, the copolymerization of tert-butyl acrylamide (B121943) and octyl acrylate has been carried out in dimethylsulfoxide (DMSO) to create multifunctional polymers.

It is important to note that while this compound itself is not the direct monomer in these examples, the presence of the N-tert-butyl group in the resulting polymers significantly influences their properties, such as thermal stability and solubility. The exploration of this compound as a precursor would likely involve its chemical modification into a polymerizable monomer.

Application in Functional Materials Synthesis (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The synthesis of functional porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) typically involves the use of specific solvents and organic linkers. These solvents can play a crucial role in the crystallization process, sometimes acting as templates or modulators.

Commonly used solvents in MOF synthesis include polar, high-boiling point liquids like N,N-dimethylformamide (DMF), N,N'-dimethylacetamide (DMA), and N,N'-diethylformamide (DEF). These solvents are effective at dissolving the organic linkers and metal salts, facilitating the formation of the crystalline framework. While formamide derivatives are central to this field of synthesis, the direct application of this compound as a solvent or template in the synthesis of MOFs or COFs is not well-documented in publicly available research. The steric bulk of the tert-butyl group in this compound may influence crystal growth and pore formation in ways that are different from less hindered formamides, a subject that warrants further investigation.

Surface Chemistry Modifications and Adsorption Studies Involving this compound

The interaction of molecules with surfaces is a critical aspect of materials science, with applications ranging from catalysis to biocompatible coatings. The structure of this compound, with its polar amide group and nonpolar tert-butyl group, suggests the potential for interesting interfacial behavior.

Research has shown that this compound has the ability to form nanostructures due to the segregation of its molecules into polar and non-polar domains. sigmaaldrich.comchemicalbook.com This behavior is analogous to the self-assembly of amphiphiles. sigmaaldrich.comchemicalbook.com This property has been utilized to investigate the capacity of low molecular weight amides to act as non-aqueous media for amphiphile self-assembly. sigmaaldrich.comchemicalbook.com

While specific studies detailing the use of this compound for the chemical modification of surfaces or comprehensive adsorption studies on defined solid substrates are not extensively reported, its self-assembling nature suggests potential applications in creating organized molecular layers on surfaces. The balance between the hydrogen-bonding capability of the amide group and the steric and hydrophobic nature of the tert-butyl group could be harnessed to control surface properties. Further research is needed to fully explore the adsorption isotherms and surface energetics of this compound on various materials.

Environmental Disposition and Biochemical Interactions of N Tert Butylformamide

Environmental Fate and Degradation Pathways of N-tert-Butylformamide

The environmental fate of this compound is influenced by both non-living (abiotic) and living (biotic) processes. These processes determine the compound's persistence, transformation, and ultimate impact on various environmental compartments.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as sunlight (photolysis), water (hydrolysis), and reaction with atmospheric oxidants.

Photolysis: Direct photolysis of this compound in the environment has not been extensively studied. However, amides, in general, are not expected to be significant absorbers of environmentally relevant wavelengths of UV light, suggesting that direct photolysis is unlikely to be a major degradation pathway.

Oxidation: In the atmosphere, this compound is expected to react with photochemically produced hydroxyl radicals (•OH). The rate of this reaction will determine its atmospheric lifetime. While a specific rate constant for this compound is not available, studies on similar amides, such as N-methylformamide and N,N-dimethylformamide, show that reaction with •OH radicals is a significant atmospheric removal process. rsc.org The reaction likely involves hydrogen abstraction from the N-H bond or the tert-butyl group. The oxidation of tert-butyl alcohol by hydroxyl radicals is known to produce formaldehyde (B43269) and acetone, suggesting a potential fate for the tert-butyl group following atmospheric oxidation. nih.gov

Biotic Degradation and Microbial Metabolism of this compound in Various Environments

Biotic degradation, primarily driven by microorganisms, is a crucial pathway for the removal of organic compounds from the environment.

Studies have shown that various amides can be microbially degraded in natural waters and soils. nih.govnih.govnih.gov The primary mechanism for the biotic degradation of this compound is expected to be enzymatic hydrolysis of the amide bond.

A key enzyme involved in this process is N-substituted formamide (B127407) deformylase (NfdA) , which has been isolated from the soil bacterium Arthrobacter pascens. nih.gov This enzyme catalyzes the hydrolysis of N-substituted formamides to their corresponding amine and formate (B1220265). nih.gov N-benzylformamide was identified as the most suitable substrate for this enzyme among those tested. nih.gov The degradation of N,N-dimethylformamide by various bacteria has also been documented, proceeding through demethylation and hydrolysis pathways. biorxiv.org

The general scheme for the microbial degradation of this compound is the hydrolysis to tert-butylamine (B42293) and formic acid. Formate can be utilized by many microorganisms as a carbon and energy source. nih.gov The fate of tert-butylamine in the environment would then depend on the metabolic capabilities of the present microbial communities. Some bacteria are capable of degrading tert-butyl alcohol, a related compound. calpoly.eduresearchgate.net

Environmental Monitoring and Persistence Studies of this compound

There is a notable lack of data regarding the environmental monitoring and persistence of this compound. Safety Data Sheets for the compound indicate that data on its persistence, degradability, and bioaccumulative potential are not available. chemicalbook.com The absence of such studies makes it difficult to assess its long-term environmental impact and potential for accumulation in different environmental matrices.

Biochemical Interactions and Enzymatic Transformations of this compound

The interaction of this compound with biological systems is primarily governed by its recognition and transformation by specific enzymes.

Fundamental Interactions of this compound with Specific Enzyme Systems

The most well-characterized enzymatic interaction of this compound is with N-substituted formamide deformylase . This enzyme, found in Arthrobacter pascens, directly binds to and hydrolyzes the amide bond of N-substituted formamides. nih.gov The enzyme exhibits a degree of substrate specificity, with N-benzylformamide being a preferred substrate. nih.gov The enzyme consists of two identical subunits and stoichiometrically catalyzes the hydrolysis reaction. nih.gov Interestingly, this enzyme can also catalyze the reverse reaction, synthesizing N-benzylformamide from benzylamine (B48309) and formate under high substrate concentrations. nih.govepa.gov

Metabolic Pathways and Metabolite Identification of this compound in Model Organisms

The primary metabolic pathway for this compound in organisms possessing the necessary enzymes is its hydrolysis into two key metabolites: tert-butylamine and formic acid . nih.gov

This transformation is catalyzed by N-substituted formamide deformylase, as demonstrated in Arthrobacter pascens. nih.gov

The subsequent metabolic fate of these products would depend on the organism's metabolic capabilities.

Formic acid is a simple organic acid that can be readily integrated into central metabolic pathways, such as the folate-dependent one-carbon metabolism, or be oxidized to carbon dioxide. researchgate.net

tert-Butylamine metabolism is less commonly documented. However, the tert-butyl group in other molecules is known to be susceptible to oxidation by cytochrome P450 enzymes in mammals, often leading to hydroxylation and subsequent formation of alcohols and carboxylic acids. hyphadiscovery.com In vitro studies with N-benzyl-tert-butylamine using hamster liver microsomes showed the formation of a nitrone and benzaldehyde, indicating potential for N-dealkylation and oxidation pathways. nih.gov

Below is a table summarizing the known enzymatic transformation of this compound.

EnzymeOrganismReactionMetabolites
N-substituted formamide deformylase (NfdA)Arthrobacter pascensHydrolysistert-Butylamine, Formic acid

In Vitro Studies on the Molecular Activity of this compound in Biological Systems

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific molecular interactions of this compound in biological systems. Despite its documented use in chemical synthesis and as a solvent, there is a notable absence of published in vitro studies detailing its direct effects on molecular targets such as enzymes, receptors, or cellular pathways.

Searches of established scientific databases and chemical information repositories did not yield any specific data from enzyme inhibition assays, receptor binding studies, or cell-based pathway analyses for this compound. Consequently, key metrics often used to characterize the molecular activity of a compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for enzyme interactions, and Kd (dissociation constant) or Bmax (maximum receptor binding) for receptor binding, are not available for this compound.

Therefore, it is not possible to provide a detailed account or data tables concerning the in vitro molecular activity of this compound at this time. Further research is required to elucidate any potential interactions of this compound with biological molecules and to understand its molecular mechanism of action within a biological context.

Emerging Research Directions and Future Perspectives for N Tert Butylformamide

Development of Novel and Sustainable Synthetic Strategies for N-tert-Butylformamide and Its Derivatives

The pursuit of green and efficient chemical processes is a central theme in modern synthetic chemistry. For this compound and its derivatives, research is increasingly focused on developing methods that are not only high-yielding but also environmentally benign. Traditional synthesis involves the reaction of isobutylene (B52900) with sulfuric acid and hydrogen cyanide, which presents handling and environmental challenges. nih.gov

Current research is exploring alternative, more sustainable routes. One promising approach involves the use of highly stable and efficient catalysts, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), to facilitate the reaction between nitriles and di-tert-butyl dicarbonate. researchgate.net This method offers excellent isolated yields under solvent-free conditions at room temperature, representing a significant advancement in the synthesis of N-tert-butyl amides. researchgate.net

Furthermore, efforts are being made to develop synthetic strategies that minimize waste and avoid harsh reagents. For instance, the use of tert-butyl nitrite (B80452) (TBN) under solvent-free conditions provides an efficient pathway for the synthesis of various N-nitroso compounds from secondary amines, a methodology that could be adapted for creating novel derivatives of this compound. rsc.org This approach is notable for its broad substrate scope and the stability of acid-labile protecting groups under the reaction conditions. rsc.org The development of one-pot (domino) reactions, such as the Heck/dehydration reaction, also showcases a move towards greater efficiency and atom economy in synthesizing complex molecules that could be related to this compound derivatives. mdpi.com

These novel strategies are summarized in the table below, highlighting the shift towards more sustainable and efficient production methods.

Synthetic StrategyKey FeaturesPotential Advantages
Catalysis with Cu(OTf)₂ Uses a highly stable and efficient copper catalyst. researchgate.netSolvent-free conditions, room temperature operation, excellent yields. researchgate.net
tert-Butyl Nitrite (TBN) Mediation Employs TBN under solvent-free conditions. rsc.orgMetal and acid-free, easy isolation, broad substrate scope. rsc.org
Solution-Phase Methodology Used for synthesizing N-acetyl, tert-butyl amide derivatives of amino acids. nih.govAllows for gram-scale synthesis of complex derivatives. nih.gov
One-Pot (Domino) Reactions Combines multiple reaction steps into a single operation. mdpi.comIncreased efficiency, excellent stereoselectivity, improved atom economy. mdpi.com

Exploration of Advanced Applications in Niche Chemical and Materials Science Fields

The distinct physical and chemical properties of this compound make it a valuable component in specialized areas of chemical and materials science. Its ability to form nanostructures through the segregation of its molecules into polar and non-polar domains is a key area of investigation. chemicalbook.com This self-assembly behavior is analogous to that of amphiphiles and is being explored for its potential in creating novel non-aqueous self-assembly media. chemicalbook.comchemicalbook.com

In materials science, the bulky tert-butyl group is known to significantly influence the structure and properties of molecules. mdpi.com It can provide steric hindrance, which enhances the stability of compounds by protecting them from rapid oxidation. mdpi.com This property is crucial for developing advanced materials, such as specialty coatings and adhesives, where durability and resistance to degradation are paramount. The electron-donating nature of the tert-butyl group also enhances the electron density on adjacent parts of the molecule, which can be leveraged to fine-tune the electronic and physical properties of polymers and other materials. mdpi.com

Current research is also focused on its role as a versatile intermediate in the synthesis of more complex molecules, including lubricating oil additives and other specialty chemicals. nih.gov Its use as a solvent and a petroleum additive further underscores its utility in industrial applications. nih.gov

Integration of this compound Chemistry into Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies are revolutionizing chemical synthesis by offering enhanced control, safety, and efficiency compared to traditional batch processing. beilstein-journals.orgdurham.ac.uk The integration of this compound chemistry into these platforms is a promising area of research that could lead to more sustainable and scalable production methods.

Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. pharmtech.comrsc.org For the synthesis of this compound and its derivatives, this technology can enable the safe handling of hazardous reagents and intermediates. beilstein-journals.orgvapourtec.com The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is particularly advantageous for managing exothermic reactions. vapourtec.com

Researchers are exploring the use of flow systems for various transformations relevant to this compound chemistry, including amide coupling reactions and the introduction of protecting groups like tert-butoxycarbonyl. beilstein-journals.orgdurham.ac.uk Telescoped reactions, where multiple synthetic steps are run sequentially in a continuous flow without isolating intermediates, can significantly improve efficiency and reduce waste. vapourtec.com This approach is particularly well-suited for the multi-step synthesis of complex derivatives of this compound.

TechnologyApplication in this compound ChemistryKey Benefits
Flow Chemistry Continuous synthesis of this compound and its derivatives. vapourtec.comImproved control over reaction parameters, enhanced safety, scalability. pharmtech.comvapourtec.com
Microreactors Precise control of fast or exothermic reactions. beilstein-journals.orgSuperior heat and mass transfer, ability to handle hazardous materials safely. beilstein-journals.org
Telescoped Reactions Multi-step synthesis in a continuous sequence. vapourtec.comIncreased efficiency, reduced waste, no isolation of intermediates. durham.ac.ukvapourtec.com

Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) into chemical research is accelerating the discovery and development of new molecules and materials. For this compound, these computational tools offer the potential to predict its reactivity, properties, and performance in various applications with unprecedented speed and accuracy. cmu.edunih.gov

AI models can be trained on large datasets of chemical reactions to predict outcomes, such as reaction yields, and to identify optimal reaction conditions. cmu.edu This can significantly reduce the time and resources required for experimental work. For instance, ML algorithms are being developed to predict the yields of amide coupling reactions, a class of reactions central to the chemistry of this compound. cmu.edu

Furthermore, AI can be used to predict the physicochemical properties of this compound and its derivatives, such as solubility, stability, and toxicity. hits.aistanford.edu By learning from the structural features of molecules, these models can help researchers design new derivatives with desired properties for specific applications in materials science or as specialty chemicals. arxiv.orgskoltech.ru This data-driven approach to molecular design can guide synthetic efforts toward the most promising candidates, streamlining the innovation process. nih.govyoutube.com

Broader Scientific and Industrial Impact of this compound Research

The ongoing research into this compound is expected to have a significant impact on both the scientific community and various industries. The development of sustainable and efficient synthetic methods will contribute to the broader goal of green chemistry, reducing the environmental footprint of chemical manufacturing.

From a scientific perspective, a deeper understanding of the self-assembly properties of this compound could lead to new principles in supramolecular chemistry and the design of novel nanomaterials. chemicalbook.com Its utility as a building block in organic synthesis provides chemists with a versatile tool for creating complex molecules with potential applications in pharmaceuticals and agrochemicals.

Industrially, the use of this compound as an intermediate for lubricating oil additives and other chemicals highlights its economic importance. nih.gov Market research indicates a commercial interest in this compound, suggesting that advancements in its synthesis and application will be met with industrial demand. marketpublishers.com As research continues to uncover new applications in fields like advanced materials and specialty polymers, the industrial relevance of this compound is set to grow, driving innovation and economic value. The study of related tert-butyl compounds in consumer products also underscores the importance of understanding the lifecycle and impact of such chemicals. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-tert-Butylformamide in laboratory settings?

  • Methodological Answer : Synthesis typically involves formamide and tert-butylamine under controlled conditions. Key variables include solvent choice (e.g., anhydrous THF or DCM), temperature (16–25°C, as the compound melts at 16°C ), and reaction time. Catalysts like Lewis acids may improve yield. Purification via distillation (boiling point: 202°C ) or column chromatography is recommended. Ensure detailed procedural documentation for reproducibility, aligning with guidelines for experimental rigor .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • GC/MS : To detect volatile impurities (e.g., residual solvents) .
  • NMR Spectroscopy : Confirm molecular structure (e.g., characteristic peaks for tert-butyl and formamide groups) .
  • HPLC : Quantify purity (>98% as per commercial standards ).
  • Report purity metrics and calibration standards in supplementary materials to meet journal requirements .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Answer : Critical properties include:

  • Solubility : Miscible with polar solvents (e.g., water, ethanol) but immiscible with non-polar solvents .
  • Stability : Sensitive to prolonged exposure to light or moisture; store under inert gas at 2–8°C .
  • LogP : 1.56, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How should researchers address conflicting spectroscopic data for this compound across studies?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, isotopic impurities, or instrument calibration. To resolve:

Replicate experiments using standardized solvents (e.g., deuterated chloroform for NMR).

Cross-validate with high-resolution MS or X-ray crystallography.

Reference spectral databases (e.g., SDBS or PubChem) and report instrument parameters in detail .

Q. What experimental strategies are recommended for studying the biological activity of this compound?

  • Answer : Design assays with:

  • Positive/Negative Controls : Use known antimicrobial/anticancer agents (e.g., doxorubicin) .
  • Dose-Response Curves : Test concentrations from 1 µM to 10 mM to determine IC50 values.
  • Cytotoxicity Assays : Include mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Statistical Analysis : Apply ANOVA or non-parametric tests for small sample sizes .

Q. How can researchers optimize this compound’s stability under varying experimental conditions?

  • Answer : Conduct accelerated stability studies:

  • Temperature/Humidity Stress : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light Exposure : Use ICH Q1B guidelines for photostability testing .
  • Solution Stability : Assess pH-dependent hydrolysis in buffers (pH 3–9) .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across literature reports?

  • Answer : Discrepancies may stem from:

  • Purity : Impurities (e.g., residual tert-butylamine) alter solubility .
  • Methodology : Shake-flask vs. turbidimetric methods yield different results.
  • Temperature : Solubility increases at higher temperatures (e.g., 25°C vs. 4°C).
  • Resolution : Standardize protocols and report temperature/purity explicitly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.